1-Cyclopropyl-4-methylpentane-1-thiol

Description

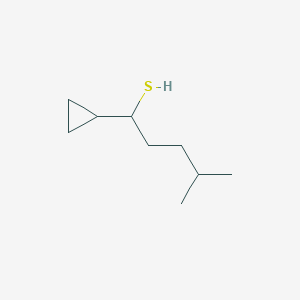

1-Cyclopropyl-4-methylpentane-1-thiol is a sulfur-containing organic compound characterized by a cyclopropane ring fused to a branched alkyl chain terminating in a thiol (-SH) group. The cyclopropyl moiety introduces significant ring strain, which can influence reactivity and stability, while the methyl branch and thiol group contribute to its physicochemical properties, including volatility, acidity, and nucleophilicity.

Properties

Molecular Formula |

C9H18S |

|---|---|

Molecular Weight |

158.31 g/mol |

IUPAC Name |

1-cyclopropyl-4-methylpentane-1-thiol |

InChI |

InChI=1S/C9H18S/c1-7(2)3-6-9(10)8-4-5-8/h7-10H,3-6H2,1-2H3 |

InChI Key |

KUYAOISXNNFXPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1CC1)S |

Origin of Product |

United States |

Preparation Methods

Summary Table of Key Preparation Steps and Conditions

| Step | Intermediate/Product | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclic sulfite from diol | Thionyl chloride, diisopropylethylamine | Room temp to 70°C, 1 hour | Cyclic sulfite intermediate |

| 2 | Cyanation to nitrile | Sodium cyanide, sodium iodide, DMF | Ambient to mild heating | 1-(Hydroxymethyl)cyclopropaneacetonitrile |

| 3 | Mesylation | Methanesulfonyl chloride, triethylamine | 0°C to room temp | Mesylate intermediate |

| 4 | Thiolation | Potassium thioacetate or thioacetic acid, base | Ambient | 1-(Acetylthiomethyl)cyclopropaneacetonitrile |

| 5 | Hydrolysis | NaOH (aqueous), toluene biphasic | 12-18 hours, 25-34°C | 1-(Mercaptomethyl)cyclopropaneacetic acid (thiol) |

Analysis of Preparation Methods

Yield and Purity: The stepwise approach using sulfonate intermediates generally affords high yields (>70%) and purity, with careful control of reaction conditions such as temperature and base equivalents critical to avoid side reactions.

Reaction Conditions: Mild temperatures (0–70°C) and polar aprotic solvents (e.g., dimethylformamide) are preferred to maintain the stability of intermediates and maximize nucleophilic substitution efficiency.

Scalability: The described processes have been demonstrated on multi-gram scales with reproducible results, indicating industrial feasibility.

Safety and Handling: Use of cyanide and thionyl chloride requires strict safety protocols due to toxicity and corrosiveness.

Versatility: The methodology is adaptable to various cyclopropyl derivatives and can be modified to introduce different alkyl substituents, such as the 4-methylpentane chain in the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methylpentane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes.

Substitution: Thioethers, other sulfur-containing derivatives.

Scientific Research Applications

1-Cyclopropyl-4-methylpentane-1-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpentane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The cyclopropyl group, due to its strained nature, can participate in unique chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Group Properties

Key Observations:

- Thiol vs. Alcohol : The thiol group in the target compound is more acidic and less polarizable than alcohols, leading to distinct reactivity in alkylation or redox reactions. Thiols also exhibit weaker intermolecular forces (e.g., hydrogen bonding), resulting in lower boiling points compared to analogous alcohols .

- Cyclopropane Influence : The strained cyclopropane ring enhances reactivity in ring-opening reactions, a trait shared with cyclopropyl phenyl ketone (). This feature is critical in synthetic applications, such as photochemical or thermal rearrangements .

Physicochemical Properties

Table 2: Inferred Physical Properties Based on Analogues

- Volatility and Odor: Thiols are notorious for strong odors (e.g., skunk-like), which may limit their use in consumer products compared to less volatile alcohols .

- Solubility : The methyl branch and cyclopropane likely reduce water solubility, aligning with trends in branched alkanethiols .

Biological Activity

1-Cyclopropyl-4-methylpentane-1-thiol is an organosulfur compound characterized by a cyclopropyl group attached to a pentane chain, with a thiol functional group (-SH) at the terminal position. This compound has garnered attention due to its potential biological activities, particularly in redox reactions and its interactions with various biological molecules.

The molecular formula for this compound is C_8H_16S. The presence of the cyclopropyl ring introduces unique steric and electronic properties, influencing its reactivity and interactions in biochemical environments.

Biological Activities

Thiols, including this compound, exhibit various biological activities due to their ability to participate in redox reactions. The following sections detail the key biological activities associated with this compound:

Antioxidant Activity

This compound can act as an antioxidant by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Enzyme Interactions

The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting or modulating enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents.

Metal Coordination

Studies suggest that this compound can form coordination complexes with metal ions. This property may enhance its reactivity and potential applications in catalysis and biochemistry.

Case Studies

Several studies have explored the biological implications of thiols similar to this compound:

- Antioxidant Mechanisms : Research indicates that thiols can protect against oxidative damage in cells by scavenging reactive oxygen species (ROS). A study demonstrated that thiols effectively reduced lipid peroxidation in cellular membranes, highlighting their protective role against oxidative stress .

- Enzyme Inhibition : A study on related thiol compounds showed that they could inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of glutathione S-transferase by thiols has been documented, suggesting potential applications in cancer therapy .

- Metal Ion Interaction : Investigations into thiol-metal complexes reveal that these interactions can enhance catalytic activity in biochemical reactions. The formation of such complexes may lead to novel applications in drug development and environmental chemistry .

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Cyclobutyl-4-methylpentane-1-thiol | Cyclobutyl ring instead of cyclopropyl | Different ring strain affects reactivity |

| 1-Methylcyclopropyl-3-pentanol | Methyl substitution on cyclopropyl | Alcohol functional group alters reactivity |

| 2-Cyclopropylethanethiol | Ethane chain instead of pentane | Shorter carbon chain affects physical properties |

| 3-Cyclopropylpropanethiol | Propane chain with cyclopropyl group | Variations in sterics and potential interactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-cyclopropyl-4-methylpentane-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiol-containing compounds like this compound often involves thiol-ene click chemistry or nucleophilic substitution. Key steps include:

- Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) for the cyclopropyl group.

- Thiol introduction : Employ Michael addition or alkylation with thiourea followed by hydrolysis.

- Optimization : Adjust reaction temperature (e.g., 60–80°C for thiol-ene reactions) and solvent polarity (e.g., DMF or THF) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for high-purity isolation (>90%) .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and thiol proton (δ 1.3–1.7 ppm, broad). The methylpentane chain shows signals at δ 1.2–1.5 ppm (CH) and δ 0.8–1.0 ppm (CH) .

- C NMR : Cyclopropyl carbons appear at δ 8–15 ppm; thiol-bearing carbon at δ 25–35 ppm.

- Mass Spectrometry (MS) : ESI-MS in positive mode detects [M+H] with exact mass calculated from molecular formula (CHS: 156.10 g/mol). Fragmentation patterns confirm cyclopropane ring stability .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers.

- Emergency Response : Immediate decontamination with 5% sodium bicarbonate for spills. Store at 2–8°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of this compound in radical-mediated reactions?

- Methodological Answer :

- Ring Strain Effects : The cyclopropane’s 60° bond angles increase ring strain (≈27 kcal/mol), enhancing reactivity in radical thiol-ene reactions.

- Kinetic Studies : Use EPR spectroscopy to track thiyl radical intermediates. Rate constants (k) for hydrogen abstraction are 2–3× higher than linear alkanethiols due to strain .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies, aligning with experimental values .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for cyclopropane-thiol derivatives?

- Methodological Answer :

- Data Reconciliation : Compare experimental calorimetry (e.g., bomb calorimetry) with computational results (Gaussian-4 theory). Address discrepancies via:

- Isodesmic reactions to minimize systematic errors.

- Benchmarking against NIST’s thermochemical database for analogous thiols .

- Uncertainty Analysis : Quantify errors in vapor pressure measurements (e.g., static vs. dynamic methods) using statistical tools like Monte Carlo simulations.

Q. How can the biological activity of this compound be predicted using in silico models?

- Methodological Answer :

- QSAR Modeling : Train models on PubChem bioassay data (e.g., IC values for enzyme inhibition) using descriptors like logP, polar surface area, and H-bond donor count.

- Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases, leveraging the thiol group’s nucleophilic affinity for catalytic sites .

- Validation : Cross-check predictions with in vitro assays (e.g., fluorogenic substrate cleavage inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.